N-(4-(1H-tetrazol-1-yl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
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Overview
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a complex organic compound that features a tetrazole ring, a phenyl group, a tetrahydrothiophene moiety, and an isonicotinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-bromo-1H-tetrazole, 4-aminophenyl isonicotinamide, and tetrahydrothiophene.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of N-(4-(1H-tetrazol-1-yl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the palladium-catalyzed coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrothiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The phenyl and isonicotinamide groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones derived from the tetrahydrothiophene moiety.
Reduction Products: Amines or alcohols depending on the specific functional groups reduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Its structure allows for interactions with various proteins, which can be explored in proteomics research.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly for targeting specific biological pathways.
Antimicrobial Activity: Preliminary studies may indicate activity against certain bacterial or fungal strains.
Industry
Agriculture: Possible applications as a pesticide or herbicide due to its bioactive properties.
Pharmaceutical Manufacturing: Use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes, potentially inhibiting their activity. The isonicotinamide moiety can interact with nicotinamide adenine dinucleotide (NAD) dependent enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-(1H-tetrazol-1-yl)phenyl)isonicotinamide: Lacks the tetrahydrothiophene moiety, which may affect its binding properties and biological activity.
N-(4-(1H-tetrazol-1-yl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)benzamide: Similar structure but with a benzamide group instead of isonicotinamide, potentially altering its pharmacokinetic properties.
Uniqueness
N-(4-(1H-tetrazol-1-yl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is unique due to the combination of its tetrazole ring, tetrahydrothiophene moiety, and isonicotinamide structure
Properties
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S/c24-17(12-5-7-18-16(9-12)25-15-6-8-26-10-15)20-13-1-3-14(4-2-13)23-11-19-21-22-23/h1-5,7,9,11,15H,6,8,10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXDXDNOMKIQGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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